molecular formula C19H24N2O3S B1408628 (3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol CAS No. 1159908-18-5

(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol

Cat. No.: B1408628
CAS No.: 1159908-18-5
M. Wt: 360.5 g/mol
InChI Key: DYKJRAGHFUWKRP-MNEFBYGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol is a chiral pyrrolidine derivative of high importance in pharmaceutical research and development. This compound serves as a critical synthetic intermediate and building block for the construction of more complex molecules. Compounds with the 1-tosylpyrrolidin-3-ol core are known to be valuable in the synthesis of active pharmaceutical ingredients (APIs), such as Darifenacin, where related stereospecific isomers are utilized as impurities or intermediates . The defined (3S,4S) stereochemistry of the pyrrolidine ring, combined with the (R)-configuration of the phenylethylamino side chain, makes this compound particularly valuable for creating molecules with specific three-dimensional structures, which is often crucial for biological activity and receptor selectivity. It is intended for use in analytical method development, method validation, and quality control (QC) applications in support of regulatory submissions and commercial production . This product is supplied with comprehensive characterization data and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use. Safety and Compliance: For research purposes only. Not for human, veterinary, or household use.

Properties

IUPAC Name

(3S,4S)-1-(4-methylphenyl)sulfonyl-4-[[(1R)-1-phenylethyl]amino]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14-8-10-17(11-9-14)25(23,24)21-12-18(19(22)13-21)20-15(2)16-6-4-3-5-7-16/h3-11,15,18-20,22H,12-13H2,1-2H3/t15-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKJRAGHFUWKRP-MNEFBYGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(C2)O)NC(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]([C@H](C2)O)N[C@H](C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(®-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

    Addition of the Phenylethylamino Group: The phenylethylamino group is added through a nucleophilic substitution reaction, where the amine group attacks an electrophilic carbon center on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(®-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the phenylethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tosyl chloride in the presence of pyridine for sulfonation reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S,4S)-4-(®-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(®-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol involves its interaction with specific molecular targets. The phenylethylamino group can interact with receptors or enzymes, modulating their activity. The tosyl group may enhance the compound’s stability and facilitate its binding to target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Diversity

  • The 4-fluoro-phenyl substituent in the C₁₃H₁₇FN₂O compound introduces electronegativity and metabolic stability, contrasting with the non-fluorinated phenyl group in the target .
  • The simplest analogue, (3S,4S)-4-methylpyrrolidin-3-ol , lacks complex substituents, making it a versatile building block for synthesizing more elaborate derivatives .

Molecular Weight and Lipophilicity

  • The target compound (360.47 g/mol) is intermediate in size compared to the bulky benzodioxol derivative (465.43 g/mol) and the smaller fluorophenyl compound (236.29 g/mol).

Detailed Research Findings

Impact of Substituents on Bioactivity

  • Sulfonamide vs. ureas in kinase inhibitors) .
  • Fluorine vs. Phenyl : The fluorophenyl compound’s higher electronegativity could enhance binding to polar active sites compared to the target’s phenyl group, which prioritizes aromatic stacking interactions .

Stereochemical Influence

  • The (3S,4S) configuration in the target and the (R)-phenylethylamino group create a specific chiral environment, critical for enantioselective interactions absent in racemic or simpler analogues like the 4-methylpyrrolidin-3-ol .

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity of (3S,4S)-4-((R)-1-phenylethylamino)-1-tosylpyrrolidin-3-ol?

  • Methodological Answer : Enantioselective synthesis requires chiral precursors (e.g., (R)-1-phenylethylamine) and stereocontrolled reaction conditions. Key steps include:
  • Chiral Resolution : Use chiral auxiliaries or catalysts to control stereochemistry at the pyrrolidine C3 and C4 positions .
  • Protection/Deprotection : Temporary protection of the hydroxyl group (e.g., tosylation) to prevent unwanted side reactions during amine coupling .
  • Purification : Recrystallization from methanol or ethanol to isolate the desired diastereomer .

Q. Which spectroscopic techniques are most reliable for confirming stereochemistry and functional groups?

  • Methodological Answer :
  • X-ray Crystallography : Definitive proof of absolute configuration, especially for crystalline derivatives .
  • NMR Spectroscopy :
  • ²H NMR : Detects diastereotopic protons on the pyrrolidine ring .
  • NOESY : Correlates spatial proximity of the phenylethyl and tosyl groups to confirm stereochemistry .
  • Polarimetry : Measures optical rotation to verify enantiomeric excess .

Q. What are the critical storage and handling protocols for this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis of the tosyl group .
  • Handling : Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to light, which may degrade the phenylethylamino moiety .

Advanced Research Questions

Q. How does stereochemical inversion at the C3/C4 positions impact biological activity?

  • Methodological Answer :
  • Comparative Assays : Synthesize all four stereoisomers and test receptor-binding affinity (e.g., via radioligand displacement assays). For example, (3R,4R) isomers of similar pyrrolidine derivatives show reduced activity compared to (3S,4S) configurations .
  • Molecular Docking : Use software like AutoDock Vina to model interactions between enantiomers and target proteins (e.g., neurotransmitter transporters) .

Q. How can researchers resolve contradictions in reported solubility data across studies?

  • Methodological Answer :
  • Standardized Solubility Protocols :
  • Prepare saturated solutions in buffered media (pH 7.4) and quantify solubility via HPLC with UV detection .
  • Account for polymorphic forms (e.g., amorphous vs. crystalline), which significantly affect solubility .
  • Cross-Validation : Compare data from multiple labs using identical batches and analytical conditions .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions based on molecular descriptors .
  • MD Simulations : Simulate membrane permeability using CHARMM or GROMACS to model lipid bilayer interactions .

Q. How can synthetic yields be optimized for multi-step reactions involving this compound?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., tosylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.